Isoxazol-3-yl(phenyl)methanone Isoxazol-3-yl(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137906
InChI: InChI=1S/C10H7NO2/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

Isoxazol-3-yl(phenyl)methanone

CAS No.:

Cat. No.: VC20137906

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Isoxazol-3-yl(phenyl)methanone -

Specification

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name 1,2-oxazol-3-yl(phenyl)methanone
Standard InChI InChI=1S/C10H7NO2/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H
Standard InChI Key XBYZOHTXPQOOJM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=NOC=C2

Introduction

Structural Characteristics and Molecular Design

Core Architecture

Isoxazol-3-yl(phenyl)methanone features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions—substituted at the 3-position with a phenylmethanone group. The isoxazole ring’s electronic configuration, with alternating single and double bonds, confers rigidity and stability, while the ketone group introduces polarity and reactivity. The phenyl ring enhances hydrophobic interactions, making the compound amenable to crossing biological membranes .

Spectroscopic Identification

Key spectroscopic data for analogous compounds include:

  • IR Spectroscopy: A strong absorption band near 1,680 cm⁻¹ corresponding to the ketone (C=O) stretch.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), isoxazole protons (δ 6.5–7.0 ppm), and deshielded protons adjacent to the ketone .

    • ¹³C NMR: A carbonyl carbon resonance near δ 190 ppm .

Synthetic Methodologies

Cycloaddition-Based Synthesis

The isoxazole ring is typically constructed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For example:

RC≡CH+O=N-R’Isoxazole derivative[2][3]\text{RC≡CH} + \text{O=N-R'} \rightarrow \text{Isoxazole derivative} \quad \text{[2][3]}

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 85–92% under optimized conditions) .

Table 1: Synthetic Routes to Isoxazole Derivatives

MethodReagents/ConditionsYield (%)Reference
1,3-Dipolar CycloadditionNitrile oxides, alkynes, MW85–92
Base-Catalyzed CondensationNitroacetic esters, H₂O78–84
Ionic Liquid-Mediatedβ-Diketones, [BMIM]X90–95

Functionalization Strategies

Post-synthetic modifications of the ketone group enable diversification:

  • Reduction: Conversion to secondary alcohols using NaBH₄ or LiAlH₄.

  • Nucleophilic Addition: Grignard reagents form tertiary alcohols .

Physicochemical Properties

Stability and Reactivity

The electron-withdrawing ketone group increases the isoxazole ring’s susceptibility to nucleophilic attack at the nitrogen atom. Hydrolytic stability is moderate under acidic conditions but decreases in alkaline environments .

Solubility and Lipophilicity

  • LogP: Predicted value of 2.1–2.5 (moderate lipophilicity).

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

Pharmacological Activities

Table 2: Biological Activities of Isoxazole Analogs

ActivityTarget/ModelIC₅₀/EC₅₀Reference
Anticancerc-Met kinase1.8 nM
Anti-inflammatoryCOX-2 inhibition0.95 µM
AntimicrobialS. aureus (MIC)12.5 µg/mL

Anti-Inflammatory Mechanisms

Selective COX-2 inhibition is a hallmark of isoxazole derivatives. Compound 3 demonstrated sub-micromolar activity (IC₅₀ 0.95 µM) with minimal gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows for rapid analog synthesis via high-throughput screening .

Material Science

Isoxazole-containing polymers exhibit enhanced thermal stability (decomposition temperature >300°C), making them suitable for high-performance materials .

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